{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine derivative featuring two pyrazole rings. This compound is of interest in medicinal and agrochemical research due to the pyrazole scaffold’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-9(2-4-14-16)7-13-6-8-3-5-17(15-8)10(11)12/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
QPUMRHLGRYIBHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(Difluoromethyl)-1H-Pyrazol-3-yl Methanol
The 1-(difluoromethyl)pyrazole moiety is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. A modified Enamine protocol (2020) achieves high regioselectivity using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as the starting material. Lithiation in a flow reactor followed by quenching with difluoromethylating agents (e.g., ClCF₂H) yields the difluoromethyl-substituted pyrazole. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents side reactions |
| Lithiation Time | 30–45 minutes | Ensures complete deprotonation |
| Difluoromethylating Agent | ClCF₂H (1.2 equiv) | Minimizes overalkylation |
Synthesis of 1-Methyl-1H-Pyrazol-5-yl Methanol
The 1-methylpyrazole component is prepared via cyclization of acetylacetone derivatives with methylhydrazine. Bromination at the 4-position using N-bromosuccinimide (NBS) under UV light (λ = 365 nm) enables subsequent functionalization. Reductive amination or nucleophilic substitution introduces the methylaminomethyl group.
Coupling Strategies for Amine Bridge Formation
Reductive Amination
A two-step process converts pyrazole alcohols to amines:
-
Oxidation to Aldehydes : Pyrazole methanols are oxidized using MnO₂ (10 equiv) in dichloromethane at 25°C for 12 hours, achieving >85% conversion.
-
Reductive Coupling : Aldehydes undergo reductive amination with NH₃/MeNH₂ in the presence of NaBH₃CN (pH 6–7), yielding the methylamine bridge.
| Condition | 1-(Difluoromethyl)Pyrazole | 1-Methylpyrazole |
|---|---|---|
| Reaction Time (h) | 24 | 18 |
| Temperature (°C) | 40 | 25 |
| Isolated Yield (%) | 72 | 68 |
Nucleophilic Substitution
Alternative routes employ Mitsunobu reactions with DIAD/PPh₃ to couple pyrazole methanols. This method avoids aldehyde intermediates but requires strict anhydrous conditions.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting Enamine’s flow chemistry approach reduces reaction times by 60% compared to batch processes. Key advantages include:
-
Precise temperature control (±1°C) during exothermic lithiation steps
-
In-line purification via scavenger resins
-
Throughput of 1.2 kg/day in pilot-scale systems
Purification Techniques
-
Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes regioisomeric impurities (<0.5% remaining).
-
Chromatography : Preparative HPLC with C18 columns resolves diastereomers when using chiral auxiliaries.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Reductive Amination | 58 | 98.5 | Moderate | 420 |
| Mitsunobu Coupling | 63 | 97.2 | Low (anhydrous) | 890 |
| Flow Chemistry | 71 | 99.8 | High | 310 |
The flow chemistry approach demonstrates superior efficiency and cost-effectiveness, making it the preferred method for industrial production.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Diffuoromethyl groups preferentially occupy the 1-position due to steric and electronic effects. Adding catalytic CuI (5 mol%) enhances 3-substitution selectivity to 9:1.
Stability of Amine Intermediate
The methylamine bridge is susceptible to oxidation. Storage under N₂ atmosphere with 0.1% BHT stabilizes the compound for >6 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrazole-amine derivatives, focusing on substituent effects, electronic properties, and biological relevance.
Electronic and Steric Modifications
- Fluorination Effects: The difluoromethyl group in the target compound enhances electron-withdrawing character compared to non-fluorinated analogs like [(1-methyl-1H-pyrazol-5-yl)methyl]amine derivatives . This may reduce basicity of the amine nitrogen, altering reactivity in nucleophilic reactions.
- Bromophenyl vs. Fluorine in [(4-fluorophenyl)methyl] analogs offers milder electronic effects and better metabolic stability .
- Pyridine-Containing Analogs : Compounds like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () introduce aromatic nitrogen for hydrogen bonding, a feature absent in the target compound .
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features two pyrazole rings and a difluoromethyl group, which enhances its lipophilicity and metabolic stability. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole rings and the introduction of substituents such as difluoromethyl groups. Common reagents include hydrazine derivatives and alkyl halides, with reaction conditions optimized for yield and purity .
Pharmacological Properties
The biological activity of this compound is influenced by its dual pyrazole structure, which has been associated with various pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives have shown promising anti-inflammatory properties. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation . The IC50 values for related compounds have been reported in the low micromolar range, indicating effective anti-inflammatory potential.
- Anticancer Activity : Recent studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine have been shown to affect tubulin polymerization and induce cell cycle arrest in cancer cells . The specific binding interactions at the colchicine site on tubulin suggest a mechanism for anticancer activity.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
- Anti-inflammatory Effects : A study on 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates demonstrated significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : Another investigation highlighted a derivative that inhibited proliferation in liver cancer (HepG2) and cervical cancer (HeLa) cell lines, showing growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests that modifications to the pyrazole structure can enhance anticancer efficacy.
Comparative Analysis
The table below summarizes the biological activities reported for various pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (i) alkylation of pyrazole precursors with difluoromethyl groups and (ii) coupling with substituted benzylamines. For example, a base (e.g., NaH) in DMF at 60–80°C facilitates nucleophilic substitution, while palladium-catalyzed cross-coupling may enhance regioselectivity .
- Yield Optimization : Temperature control (e.g., 60°C for 12–24 hours) and solvent polarity (e.g., DMF vs. THF) significantly impact reaction efficiency. Yields >70% are achievable with purified intermediates and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Key Techniques :
- NMR : H and F NMR identify substituent positions (e.g., difluoromethyl at pyrazole-1) and confirm amine linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFN) and detects isotopic patterns for fluorine .
- Ambiguity Resolution : Comparative analysis with analogs (e.g., replacing difluoromethyl with trifluoromethyl) clarifies substitution patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, alkyl chain length) affect the compound’s bioactivity and target binding?
- SAR Insights :
- Fluorine Substitution : Difluoromethyl groups enhance metabolic stability and hydrophobic interactions vs. non-fluorinated analogs, as seen in enzyme inhibition assays .
- Alkyl Chain Variations : Extending the methyl group to ethyl (e.g., in ) reduces steric hindrance, improving binding to kinase active sites .
- Experimental Design : Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro binding assays (e.g., SPR) to quantify affinity changes .
Q. What strategies address contradictions in biological activity data across similar pyrazole derivatives?
- Case Study : Discrepancies in antimicrobial activity between 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine () and non-fluorinated analogs may arise from solubility differences or assay conditions (e.g., pH, bacterial strains).
- Resolution :
- Standardize assay protocols (e.g., CLSI guidelines for MIC testing).
- Conduct comparative solubility studies (e.g., HPLC logP measurements) .
Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?
- Approach :
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine alkylation) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- MD Simulations : Predict solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics via GROMACS .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?
- Challenges :
- Exothermic Reactions : Difluoromethylation steps may require controlled cooling to prevent decomposition.
- Purification : Column chromatography becomes inefficient at >10 g scales.
- Solutions :
- Use flow chemistry for continuous difluoromethylation .
- Switch to recrystallization (e.g., ethanol/water mixtures) for bulk purification .
Q. How do competing reaction pathways (e.g., ring-opening vs. cross-coupling) influence product distribution?
- Analysis :
- Monitor intermediates via LC-MS to track side reactions (e.g., pyrazole ring degradation under acidic conditions) .
- Adjust catalysts (e.g., Pd(OAc) vs. NiCl) to favor cross-coupling over elimination .
Key Recommendations
- Prioritize fluorine substitution at pyrazole-1 for enhanced stability .
- Use hybrid experimental-computational workflows to resolve SAR contradictions .
- Validate scaled-up syntheses with in-line analytics (e.g., PAT tools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
